Welcome to the BenchChem Online Store!
molecular formula C12H15FO2 B8310364 1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol

1-(2'-Methoxy-5'-fluorophenyl)pent-4-en-1-ol

Cat. No. B8310364
M. Wt: 210.24 g/mol
InChI Key: VKCDGHXUHCILFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08168635B2

Procedure details

To a solution of 1-(2′-methoxy-5′-fluorophenyl)pent-4-en-1-ol (3.24 g, 18.0 mmol) in dry CH2Cl2 (50 mL) at 0° C. was added portionwise N-bromosuccinimide (NBS, 3.56 g, 20.0 mmol) portionwise and the reaction was warmed to room temperature for 12 h. Solvent was then removed in vacuo and the residue was purified by flash column chromatography (10% EtOAc in Hexane, Rf=0.28) to give the product (2.28 g, 44%) as an oil.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[CH:10]([OH:15])[CH2:11][CH2:12][CH:13]=[CH2:14].[Br:16]N1C(=O)CCC1=O>C(Cl)Cl>[Br:16][CH2:14][CH:13]1[CH2:12][CH2:11][CH:10]([C:4]2[CH:5]=[C:6]([F:9])[CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[O:15]1

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)F)C(CCC=C)O
Name
Quantity
3.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (10% EtOAc in Hexane, Rf=0.28)

Outcomes

Product
Name
Type
product
Smiles
BrCC1OC(CC1)C1=C(C=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.